![molecular formula C16H15FN4O2 B1413705 ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2089391-65-9](/img/structure/B1413705.png)
ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
説明
“Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a compound that belongs to the class of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references and 2400 patents . They have been studied for their broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and more .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . More recently, the catalytic activity of AC-SO3H was investigated for the synthesis of a similar compound .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
Different mechanistic proposals exist for the formation of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole as the 1,3-NCC-dinucleophile and a dicarbonyl compound as the 1,3-CCC-biselectrophile . 5-Aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a building block in the synthesis of diverse heterocyclic compounds. Its unique structure facilitates the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility underscores its importance in heterocyclic chemistry, offering mild reaction conditions for generating various cynomethylene dyes from a range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Role in Kinase Inhibition
The scaffold is central to the development of kinase inhibitors, particularly for treating diseases where kinase activity is dysregulated. Its ability to bind in multiple modes to kinases underscores its therapeutic potential. The pyrazolo[3,4-b]pyridine structure mimics that of both pyrrolo[2,3-b]pyridine and indazole, offering unique advantages in kinase inhibitor design due to its versatility in binding and interaction with the kinase's hinge region. This has led to its inclusion in numerous patents for kinase inhibition, highlighting its relevance in developing new therapeutic agents (Wenglowsky, 2013).
Design of p38α MAP Kinase Inhibitors
The compound is crucial in designing inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, implicated in proinflammatory cytokine release. Its incorporation into tri- and tetra-substituted imidazole scaffolds has yielded selective inhibitors that demonstrate the importance of the pyridine substituents for binding selectivity and potency. This illustrates the compound's role in creating more effective treatments for inflammation and related diseases (Scior et al., 2011).
Optoelectronic Material Development
In the field of optoelectronics, the compound contributes to synthesizing luminescent small molecules and chelate compounds. Its integration into π-extended conjugated systems has been pivotal for developing novel materials with significant applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights its potential in advancing materials science and the development of new electronic devices (Lipunova et al., 2018).
将来の方向性
Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder . Future research may focus on exploring the diverse biological activities of these compounds and developing novel and potent inhibitors .
特性
IUPAC Name |
ethyl 4-amino-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-3-23-16(22)13-9(2)20-15-12(14(13)18)8-19-21(15)11-6-4-5-10(17)7-11/h4-8H,3H2,1-2H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWFEAXTOZAVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



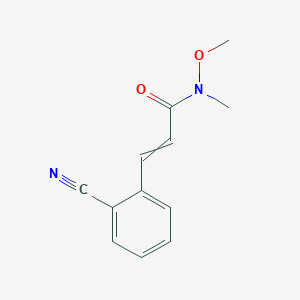

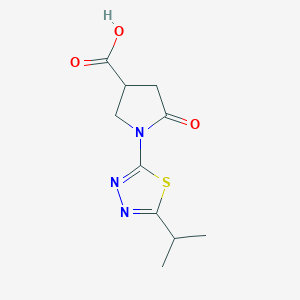
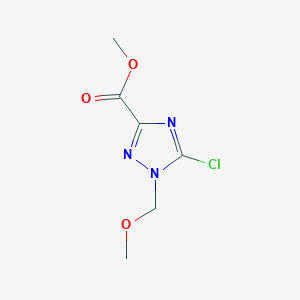


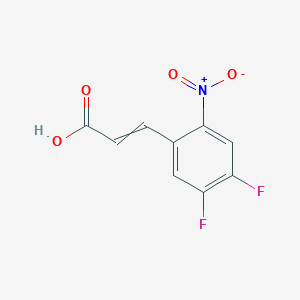

![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)

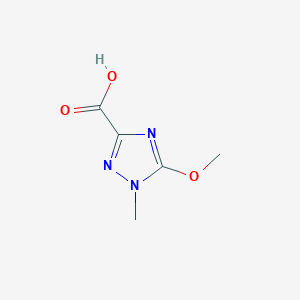
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)

